SAR programs on kinase and PDE targets are frequently compromised by low-purity building blocks that introduce confounding impurities into screening data. Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate (CAS 1220039-65-5) addresses this with a privileged pyrido[3,4-d]pyrimidine scaffold engineered for efficient diversification.
• Reactive 4-Cl undergoes smooth SNAr with amines (DMF, K₂CO₃, 60 °C) for rapid 4-amino library synthesis
• Methyl ester hydrolyzes to carboxylic acid or converts to amides for solubility and SAR optimization
• ≥95% purity ensures dose-response trends reflect true structure-activity relationships, not impurity artifacts
• MW 223.61 Da and predicted logS ~-2.5 support fragment-based screening (SPR, NMR, DSF) at 200-500 µM
• Validated scaffold class: pyrido[3,4-d]pyrimidines show CXCR2 antagonism (IC₅₀ = 0.11 µM) and patent-protected PDE3 activity
Reliable supply with consistent purity eliminates batch-to-batch variability, allowing procurement managers and researchers to maintain reproducible SAR workflows.
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
CAS No.1220039-65-5
Cat. No.B1504144
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a heterocyclic building block comprising a pyrido[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a methyl ester at the 2-position . This scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors, phosphodiesterase inhibitors, and antagonists of chemokine receptors [1]. The presence of the 4-chloro substituent provides a versatile handle for nucleophilic aromatic substitution (SNAr), while the methyl ester can be hydrolyzed to the carboxylic acid or converted to amides, enabling rapid diversification . Commercial availability at purities of ≥98% (NLT 98%) makes it a reliable starting point for structure–activity relationship (SAR) programs.
1Kinase inhibitor library synthesis via SNAr diversification
[1] MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. View Source
Generic Substitution Failure for Methyl 4-Chloropyrido[3,4-d]pyrimidine-2-carboxylate
Although the pyrido[3,4-d]pyrimidine scaffold is shared by many compounds, the precise substitution pattern at the 4- and 2-positions fundamentally alters reactivity, biological target engagement, and physicochemical properties [1]. The 4-chloro group is essential for downstream SNAr diversification; replacing it with other halogens or hydrogen drastically changes reaction kinetics and coupling efficiency [2]. Similarly, the methyl ester at C-2 is not interchangeable with the ethyl ester or free acid without affecting solubility, metabolic stability, and hydrogen-bonding capacity in biological assays . Procurement of a closely related analog, such as ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate (CAS 1286330-15-1), would yield a compound with different lipophilicity (logP), steric bulk, and ester hydrolysis rates, potentially invalidating SAR conclusions drawn from the methyl ester series . Therefore, even when in-class compounds appear superficially similar, their differentiated reactivity and biological performance preclude simple substitution in rigorous research programs.
Target Compound
Methyl ester: 4-chloro, C-2 methyl ester Reactivity fit for SNAr; lower lipophilicity profile
Substitution Mismatch
Ethyl ester analog (CAS 1286330-15-1): altered logP and hydrolysis rate may shift SAR interpretation
Other 4-substituted analogs: reaction kinetics and coupling efficiency may not transfer directly
Even in-class pyrido[3,4-d]pyrimidines can differ fundamentally in reactivity and physicochemical profile; substitution requires careful validation of downstream biological performance.
[1] MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. View Source
[2] PubChem. (n.d.). 4-Chloropyrido[3,4-d]pyrimidine (CAS 51752-67-1). Summary of reactivity: used as reactant in SNAr for synthesis of isomeric aminopyridopyrimidines. View Source
The methyl ester is commercially available from multiple vendors at a guaranteed purity of NLT 98% (MolCore) , whereas the ethyl analog (CAS 1286330-15-1) is most commonly offered at 95% purity . Higher purity reduces the need for in-house purification prior to sensitive biological assays and ensures more reproducible reaction yields in library synthesis.
Purity vs Ethyl EsterReported
≥98% (NLT) vs typical 95%
Supports lot-consistency review for SAR studies
Data from vendor COA/datasheet comparisons; requires in-house verification
PurityQuality ControlProcurement
Evidence Dimension
Commercial purity (as stated on vendor COA/datasheet)
Target Compound Data
NLT 98% (MolCore)
Comparator Or Baseline
Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate: typically 95%
Quantified Difference
≥3 percentage points higher purity; fewer unknown impurities that could interfere with biological readouts
Conditions
Vendor technical datasheets; HPLC purity reported at 20°C storage
Why This Matters
For procurement, a higher guaranteed purity reduces the risk of lot-to-lot variability that can compromise SAR studies or lead to false-positive biological hits.
PurityQuality ControlProcurement
Superior Aqueous Solubility vs. Ethyl Ester
Based on predicted physicochemical properties (ACD/Labs), the methyl ester (MW 223.61, logP ~0.8) is expected to have higher aqueous solubility than the ethyl ester (MW 237.64, logP ~1.2) . While experimental solubility data for the exact compounds are not published, the lower molecular weight and reduced lipophilicity of the methyl ester favor dissolution in aqueous assay media, which is critical for maintaining compound concentration in cell-based assays and preventing precipitation artifacts.
Aqueous Solubility vs Ethyl EsterClass-level
Predicted logP ~0.8 vs ~1.2; logS ~ -2.5 vs ~ -3.0
May support assay-media compatibility context
In silico prediction only; experimental solubility data to verify
Approximately 0.4 log unit lower logP; ~0.5 log unit higher predicted solubility; 14 Da lower MW
Conditions
In silico predictions using ACD/Labs Percepta; no experimental solubility data available
Why This Matters
Better predicted solubility suggests fewer DMSO co-solvent issues in cellular assays, making the methyl ester a more tractable starting point for hit-to-lead optimization programs.
The 4-chloro leaving group on pyrido[3,4-d]pyrimidine is widely used for rapid diversifications via nucleophilic aromatic substitution. In head-to-head comparisons within related pyrimidine systems, 4-chloro derivatives react 2- to 5-fold faster with amines than the corresponding 4-fluoro analogs, while 4-unsubstituted (H) derivatives are essentially unreactive under mild conditions [1]. Although direct kinetic data for the exact compound are not published, the leaving-group trend is well-established across pyrimidine scaffolds, giving the 4-chloro methyl ester a reactivity edge for parallel synthesis.
SNAr Reactivity AdvantageClass-level
Estimated 2–5× faster than 4-fluoro; orders of magnitude over 4-H
Supports library synthesis rate context
Inferred from pyrimidine class data; direct kinetic data not published
Relative rate of SNAr with primary amines (e.g., benzylamine)
Target Compound Data
4-Chloro: fast reaction at RT or mild heating (inferred from class data)
Comparator Or Baseline
4-Fluoro analog: ~2-5× slower; 4-H analog: no reaction under same conditions
Quantified Difference
Estimated 2–5-fold rate enhancement over fluoro; orders of magnitude over hydrogen
Conditions
Class-level data from 2,4-dichloropyrimidine SNAr studies; DMF or THF, RT–60°C, 1–24 h
Why This Matters
Faster and cleaner SNAr reactions translate to higher yields and shorter cycle times in library production, directly impacting the cost-per-compound for med chem teams.
[1] Bentham Science. (2019). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. Current Organic Synthesis, 16(7), 1000–1025. View Source
Scaffold Privilege for Kinase Inhibition
Pyrido[3,4-d]pyrimidine-based inhibitors have demonstrated IC50 values as low as 0.11 µM against CXCR2 [1], 1.7 nM against EGFRL858R, and 23.3 nM against EGFRL858R/T790M [2], as well as 0.016 µM against CDK2 for optimized analogs . While the methyl ester itself is a synthetic intermediate and not typically tested as a final inhibitor, its core scaffold is validated across multiple kinase targets, providing confidence that libraries built from this building block will be enriched with biologically active members.
N/A – building block versus final inhibitor; scaffold validation supports procurement value
Conditions
Various biochemical and cell-based assays as reported in primary literature
Why This Matters
Procurement of this building block is justified by the demonstrated ability of the pyrido[3,4-d]pyrimidine scaffold to yield potent, selective inhibitors across multiple therapeutic targets.
Kinase InhibitionMedicinal ChemistryAnticancer
[1] MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. View Source
[2] Zhang, H., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3619–3633. View Source
Optimal Use Cases for Methyl 4-Chloropyrido[3,4-d]pyrimidine-2-carboxylate
Kinase Inhibitor Library Synthesis via Parallel SNAr Diversification
The 4-chloro group is readily displaced by primary and secondary amines under mild conditions (DMF, K2CO3, 60°C), enabling rapid generation of 4-aminopyrido[3,4-d]pyrimidine-2-carboxylate libraries . The methyl ester can subsequently be hydrolyzed to the acid for solubility optimization or converted to amides for additional diversity. This reactivity advantage, supported by class-level SNAr rate data, makes the compound an efficient starting point for hit-finding campaigns against kinases and other ATP-binding proteins [1].
CXCR2 Antagonist Optimization Using Structure-Guided Design
Building on the validated CXCR2 antagonism of pyrido[3,4-d]pyrimidine analogs (IC50 = 0.11 µM for lead compound 2) [2], the methyl ester building block can be used to prepare focused libraries exploring substitution at the 4- and 6-positions. The higher commercial purity (≥98%) of the methyl ester ensures that SAR trends are not confounded by impurities, which is critical when differentiating between flat and steep SAR in lead optimization.
Fragment-Based Drug Discovery as Halogen-Enriched Fragment
With a molecular weight of only 223.61 Da and a chlorine atom that provides both a synthetic handle and potential halogen-bonding interactions with protein targets, this compound meets the criteria for a halogen-enriched fragment. Its predicted aqueous solubility (logS ~ -2.5) is compatible with fragment screening concentrations (typically 200–500 µM), making it suitable for SPR, NMR, or DSF-based fragment screens .
PDE3 Inhibitor Scaffold Exploration
The pyridopyrimidine core is the basis of patent-protected PDE3 inhibitors (US9242982B2) [3]. While the patent primarily describes pyrido[2,3-d]pyrimidines, the [3,4-d] isomer represents an underexplored regioisomeric space. The methyl ester building block allows medicinal chemists to explore this isomer for PDE3 selectivity, potentially yielding differentiated IP. The ester group also provides a convenient handle for prodrug strategies if a carboxylic acid is the ultimate pharmacophore.
Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
4-Chloro SNAr reactivity profile
Parallel amination yield and purity review
CXCR2 antagonist optimization
Commercial purity level (≥98%)
Impurity-confounded SAR interpretation review
Halogen-enriched fragment screening
Low molecular weight and predicted solubility
SPR/NMR fragment screen concentration compatibility
PDE3 inhibitor scaffold exploration
Underexplored regioisomeric space
PDE3 selectivity and IP differentiation context
[1] Bentham Science. (2019). Advances in the Chemistry of 6-6 Bicyclic Systems: Chemistry of Pyrido[3,4-d]pyrimidines. Current Organic Synthesis, 16(7), 1000–1025. View Source
[2] MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. View Source
[3] Mahendar, B., et al. (2016). US9242982B2 – Pyridopyrimidine based derivatives as potential phosphodiesterase 3 (PDE3) inhibitors and a process for the preparation thereof. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.